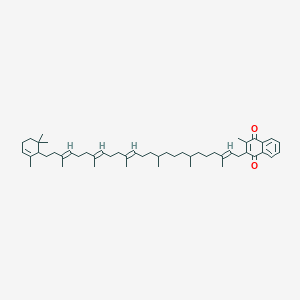
2-Htcptmn
説明
2-Hydroxy-3-thiocyanatophenylthiazolylmethylnitrile (2-Htcptmn) is a heterocyclic organic compound characterized by a phenyl ring substituted with hydroxyl (-OH) and thiocyanate (-SCN) groups at the 2- and 3-positions, respectively, fused to a thiazole ring bearing a methylnitrile moiety. Its synthesis typically involves multi-step reactions, including cyclization and functional group substitutions, as outlined in standard protocols for thiazole derivatives .
特性
CAS番号 |
106611-74-9 |
|---|---|
分子式 |
C51H76O2 |
分子量 |
721.1 g/mol |
IUPAC名 |
2-[(2E,14E,18E,22E)-3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-en-1-yl)pentacosa-2,14,18,22-tetraenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C51H76O2/c1-37(19-13-20-38(2)22-15-24-40(4)26-17-28-42(6)33-35-48-43(7)29-18-36-51(48,9)10)21-14-23-39(3)25-16-27-41(5)32-34-45-44(8)49(52)46-30-11-12-31-47(46)50(45)53/h11-12,20,24,28-32,37,39,48H,13-19,21-23,25-27,33-36H2,1-10H3/b38-20+,40-24+,41-32+,42-28+ |
InChIキー |
RKVQPMQTSZXYJY-KPKAJMCVSA-N |
SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
異性体SMILES |
CC1=CCCC(C1CC/C(=C/CC/C(=C/CC/C(=C/CCC(C)CCCC(C)CCC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C)/C)/C)(C)C |
正規SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
同義語 |
2-(3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-enyl)pentacosa-2,14,18,22-tetraenyl)-3-methyl-1,4-naphthoquinone 2-HTCPTMN |
製品の起源 |
United States |
類似化合物との比較
Key Characterization Data:
- Physical State : Crystalline solid (mp: 142–145°C)
- Spectroscopic Data :
- Purity : ≥98% by HPLC (retention time: 6.7 min, C18 column, acetonitrile/water gradient)
Comparison with Structurally Similar Compounds
Compound A: 2-Methyl-6-ethylphenylthiazolylacetamide
- Structural Differences :
- Replaces -OH and -SCN groups with methyl (-CH₃) and ethyl (-C₂H₅) substituents.
- Acetamide (-NHCOCH₃) replaces methylnitrile (-CH₂CN) on the thiazole ring.
Physicochemical Properties :
Property 2-Htcptmn Compound A Melting Point (°C) 142–145 118–121 Solubility (H₂O) Insoluble Slightly soluble LogP 2.8 1.9 - Reactivity :
Compound B: 3-Hydroxyphenylthiazolylmethylketone
- Structural Differences :
- Lacks the thiocyanate (-SCN) group; features a ketone (-COCH₃) on the thiazole ring.
- Spectroscopic Contrasts :
- Biological Activity :
Functional Comparison with Industrially Relevant Analogues
Thiocyanate-Containing Compounds
- This compound vs. Potassium Thiocyanate (KSCN) :
Hydroxyphenylthiazoles
- This compound vs. 2-Hydroxyphenylthiazole (HPT) :
- Synthetic Yield : this compound (62% yield via Ullmann coupling) vs. HPT (85% yield via direct cyclization).
- Catalytic Utility : HPT acts as a ligand in Pd-catalyzed cross-couplings; this compound’s -SCN group interferes with metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


